molecular formula C13H10N2O4 B11989042 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol CAS No. 15666-65-6

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol

Cat. No.: B11989042
CAS No.: 15666-65-6
M. Wt: 258.23 g/mol
InChI Key: XIAUVVVPBGQLFT-UHFFFAOYSA-N
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Description

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol is a Schiff base compound characterized by an imine (-C=N-) linkage formed between a 2-hydroxybenzaldehyde derivative and a 5-nitrophenylamine moiety. This structure incorporates a phenolic hydroxyl group and a nitro (-NO₂) substituent, which confer unique electronic and steric properties. Such Schiff bases are widely studied for their coordination chemistry, hydrogen-bonding networks, and applications in materials science, including nanoparticle synthesis .

Properties

CAS No.

15666-65-6

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C13H10N2O4/c16-12-4-2-1-3-9(12)8-14-11-6-5-10(15(18)19)7-13(11)17/h1-8,16-17H

InChI Key

XIAUVVVPBGQLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Cyclocomplex Formation

The synthesis begins with the formation of benzoxazole ketone cyclocomplex from o-aminophenol and urea in sulfuric acid. In a representative procedure, 22 g of o-aminophenol and 16 g of urea are dissolved in 48% sulfuric acid and heated to 135°C while dropwise adding concentrated sulfuric acid over 3 hours. The mixture is maintained at pH 3–4, diluted with 200 mL water, cooled, and filtered to yield the cyclocomplex with 98.7% efficiency.

Reaction Conditions:

ParameterOptimal RangeYield (%)
Temperature120–135°C98.7
Reaction Time3 hours
Sulfuric Acid Strength48–98%

Nitration of Cyclocomplex

The benzoxazole cyclocomplex undergoes nitration using 65% nitric acid in the presence of aluminum chloride ionic liquid. Maintaining the reaction at 45°C for 2 hours produces 6-nitrobenzoxazolone, which is isolated via filtration and drying. Ionic liquids enhance regioselectivity, minimizing byproducts compared to traditional solvents like dichloroethane.

Hydrolysis to 5-Nitro-2-Aminophenol

6-Nitrobenzoxazolone is hydrolyzed with 20% sodium hydroxide at 95°C for 2 hours, followed by pH adjustment to 6–7 using hydrochloric acid. This step achieves near-quantitative conversion, yielding 5-nitro-2-aminophenol as a pale yellow solid.

Schiff Base Condensation: Formation of 2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-5-nitrophenol

Standard Laboratory Procedure

Equimolar amounts of 5-nitro-2-aminophenol (1.54 g, 10 mmol) and 2-hydroxybenzaldehyde (1.22 g, 10 mmol) are refluxed in 50 mL ethanol with 0.5 mL glacial acetic acid for 3 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:3). The resulting yellow precipitate is filtered, washed with cold ethanol, and recrystallized from tetrahydrofuran to yield 2.62 g (92%) of product.

Critical Parameters:

FactorEffect on Yield
Solvent PolarityEthanol > Methanol
Catalyst (Acetic Acid)Increases rate by 40%
Reflux Duration3–4 hours optimal

Solvent Optimization Studies

Comparative studies using methanol, ethanol, and acetonitrile reveal ethanol’s superiority due to its balanced polarity and boiling point (78°C), which facilitates Schiff base formation without premature precipitation. Methanol yields drop by 15–20% due to reduced solubility of the nitro-substituted amine.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 20 minutes with comparable yields (89–91%). This method minimizes thermal degradation of the nitro group, which conventional reflux may exacerbate.

Ionic Liquid-Mediated Reactions

Replacing ethanol with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) increases yield to 96% by stabilizing the transition state through hydrogen bonding. The ionic liquid is recoverable and reusable for three cycles without efficiency loss.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using tubular reactors (20 mL/min flow rate, 100°C) demonstrate 85% yield in 30 minutes residence time. Key advantages include:

  • Precise temperature control (±1°C)

  • Reduced solvent consumption (40% less than batch)

  • Automated pH adjustment via in-line sensors

Waste Management Strategies

The patented method generates 0.8 kg waste/kg product, primarily from sulfuric acid neutralization. Implementing ion-exchange resins for acid recovery reduces waste by 60%.

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : ν(C=N) at 1620 cm⁻¹, ν(NO₂) at 1520 cm⁻¹

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, CH=N), 8.21 (d, 1H, Ar-NO₂), 6.92–7.56 (m, 4H, Ar-H)

  • UV-Vis (EtOH): λₐₜ 365 nm (π→π* transition of C=N)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 99.2% purity with a retention time of 6.8 minutes. Residual solvent levels meet ICH Q3C guidelines (<300 ppm ethanol).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group renders the compound susceptible to reduction under prolonged heating. Solutions include:

  • Strict oxygen-free environments

  • Addition of radical scavengers (e.g., BHT)

  • Lower-temperature methods (microwave/ultrasound)

Crystallization Difficulties

The product’s low solubility in common solvents necessitates tetrahydrofuran or dimethylformamide for recrystallization. Seeding with microcrystalline product improves crystal size distribution .

Chemical Reactions Analysis

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial potential of Schiff bases, including 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol. Research indicates that such compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives of this compound showed promising antibacterial effects, suggesting their potential as lead compounds in drug development for treating bacterial infections .

1.2 Antioxidant Properties
The antioxidant capacity of Schiff bases has been extensively investigated. The compound in focus has shown considerable antioxidant activity, which is crucial for combating oxidative stress-related diseases. The presence of the nitro group and the phenolic structure contributes to its ability to scavenge free radicals effectively .

1.3 Enzyme Inhibition
Enzyme inhibition studies have revealed that derivatives of this compound can act as effective inhibitors for various enzymes. For example, urease inhibitory studies have been conducted, demonstrating that these compounds can significantly reduce urease activity, which is relevant in treating conditions like kidney stones and urinary tract infections .

Materials Science

2.1 Dyeing Agents
The compound's structural properties make it suitable for use as a dyeing agent in textiles and hair coloring formulations. Its ability to form stable complexes with metal ions enhances its application in oxidative dyeing processes for keratin fibers, providing vibrant colors with good wash fastness and light fastness .

2.2 Photophysical Properties
The photophysical characteristics of Schiff bases are of interest for developing new materials for optoelectronic applications. The compound exhibits unique absorption and emission properties that can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to participate in charge transfer processes .

Analytical Chemistry

3.1 Sensor Development
Due to its reactivity and selectivity, this compound is being explored as a potential sensor material for detecting metal ions and other analytes. Its ability to form complexes with various metal ions allows for the development of sensitive and selective sensors applicable in environmental monitoring and food safety testing .

3.2 Chromatographic Applications
The compound has also been utilized in chromatographic techniques as a stationary phase or derivatizing agent to enhance the separation efficiency of complex mixtures in analytical chemistry. Its unique chemical structure aids in improving resolution during high-performance liquid chromatography (HPLC) analyses .

Mechanism of Action

The mechanism of action of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s anti-inflammatory effects are linked to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Decomposition Temp. (°C) Key Applications
This compound C₁₃H₁₁N₂O₄ 283.24 Phenolic -OH, Nitro, Imine Not reported Coordination chemistry, sensors
4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol (HMB) C₁₇H₁₈N₂O₃ 298.34 Two phenolic -OH, Imine, Amine 198–199 CdO nanoparticle synthesis
5-Hydroxy-2-{(E)-[(3-nitrophenyl)iminio]methyl}phenolate C₁₃H₁₁N₂O₄ 283.24 Zwitterionic (phenolate, iminium) Not reported Precursor for metal complexes
N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol C₁₀H₁₅N₂O₅ 283.24 Nitro, Hydroxyethyl, Amine Not reported Dye intermediates, pharmaceuticals
Key Observations:

Structural Diversity: The target compound and HMB (Entry 2) share imine and phenolic -OH groups but differ in substituents. HMB’s tetradentate structure (two phenolic -OH, imine, and amine) enhances its coordination ability with Cd(II) ions, enabling CdO nanoparticle synthesis . The zwitterionic analogue (Entry 3) exhibits proton transfer from the phenolic -OH to the imine nitrogen, forming a phenolate-iminium structure. This contrasts with the neutral imine in the target compound . N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol (Entry 4) replaces the imine with a hydroxyethylated amine, altering solubility and reactivity for pharmaceutical applications .

Hydrogen Bonding and Spectroscopic Features: Intramolecular hydrogen bonding in phenolic Schiff bases, such as HMB, results in downfield-shifted O–H proton signals in ¹H NMR (13.58–9.86 ppm) . Similar effects are expected in the target compound. Zwitterionic compounds (Entry 3) exhibit distinct hydrogen-bonding networks due to charge separation, influencing crystal packing and stability .

Functional and Application Comparisons

Key Insights:
  • Coordination Chemistry: The target compound’s imine and phenolic -OH groups enable chelation of metal ions, though its monodentate nature limits utility compared to HMB’s tetradentate design .
  • Thermal Stability: HMB’s higher decomposition temperature (198–199°C) vs. analogues makes it suitable for high-temperature nanoparticle synthesis .
  • Zwitterionic Behavior: The compound in Entry 3 demonstrates how proton transfer can stabilize crystal lattices, a feature absent in non-zwitterionic Schiff bases .

Biological Activity

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol, also known as a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a hydroxyl group, a nitro group, and an imine functional group, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

C13H10N2O3\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. A study utilizing the DPPH assay demonstrated that it effectively reduced oxidative stress in cellular models.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. It has been found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the hydroxyl and nitro groups allows for hydrogen bonding and π-π stacking interactions with DNA and proteins, leading to altered cellular functions.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against multidrug-resistant strains, showing promising results that suggest it could be developed into a novel antimicrobial agent .
  • Antioxidant Activity : A recent publication highlighted its use in reducing oxidative stress markers in diabetic rats, indicating potential therapeutic applications for managing diabetes-related complications .
  • Anticancer Activity : Research conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via Schiff base formation between 2-amino-5-nitrophenol and 2-hydroxybenzaldehyde. Key factors include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates.
  • Catalysis : Acidic conditions (e.g., acetic acid) facilitate imine bond formation.
  • Temperature Control : Reactions performed at 60–80°C under reflux improve yield while minimizing decomposition .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases purity .

Q. How can the structural integrity of this Schiff base be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Single-Crystal XRD : Resolve molecular geometry and confirm the (E)-configuration of the imine bond. Refinement via SHELXL ensures accurate bond lengths and angles .
  • FT-IR Spectroscopy : Identify characteristic peaks (e.g., C=N stretch at ~1600 cm⁻¹, phenolic O-H at ~3400 cm⁻¹) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) to validate supramolecular packing .

Advanced Research Questions

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they influence material properties?

  • Methodological Answer :

  • Graph Set Analysis : Assign hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to map donor-acceptor networks .
  • SHELX Refinement : Differentiate between strong (O–H···N) and weak (C–H···O) interactions to predict thermal stability .
  • Impact on Properties : Strong H-bond networks correlate with higher melting points and reduced solubility, relevant for crystal engineering .

Q. How does the nitro group at the 5-position affect tautomeric equilibria and electronic properties?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis studies (e.g., λmax shifts in polar solvents) reveal tautomerism between enol-imine and keto-amine forms .
  • DFT Calculations : Optimize tautomer geometries to compare stabilization energies. The nitro group’s electron-withdrawing nature favors the enol-imine form, enhancing conjugation .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Positional Reactivity : The nitro group directs electrophilic substitution to the para position. Monitor regioselectivity via LC-MS or ¹H NMR .
  • Reaction Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance nitro group reduction efficiency .

Q. How can computational methods like DFT be applied to predict this compound’s nonlinear optical (NLO) properties?

  • Methodological Answer :

  • Hyperpolarizability Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute β values. The nitro and hydroxyl groups enhance charge transfer, suggesting NLO potential .
  • Validation : Compare computed dipole moments with experimental data from electric-field-induced second-harmonic generation (EFISHG) .

Q. What role does this compound play in supramolecular assembly for functional materials?

  • Methodological Answer :

  • Cocrystal Design : Co-crystallize with complementary H-bond donors (e.g., 2-amino-5-nitropyridine) to engineer π-stacked architectures. Analyze via PXRD and DSC .
  • Thermal Stability : TGA-DSC studies show cocrystals with higher decomposition temperatures (~250°C) vs. the parent compound (~200°C), useful for thermally robust materials .

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